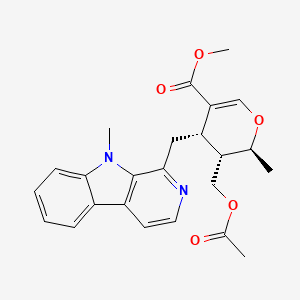

Alstonidine acetate

Description

Alstonidine acetate is a derivative of alstonidine, an indole alkaloid predominantly isolated from Alstonia species within the Apocynaceae family. Alstonidine itself is characterized by a tetracyclic or pentacyclic indole framework, commonly associated with bioactive properties such as anti-diabetic, anti-inflammatory, and neuroactive effects . For instance, molecular docking studies reveal that alstonidine exhibits strong binding affinity (−88.62 kcal/mol MMGBSA score) to the Takeda G protein-coupled receptor 5 (TGR5), a target implicated in insulin signaling and diabetes management . The acetate form likely enhances solubility or stability, a common modification for bioactive alkaloids to improve pharmacokinetics.

Properties

CAS No. |

31148-66-0 |

|---|---|

Molecular Formula |

C24H26N2O5 |

Molecular Weight |

422.48 |

IUPAC Name |

methyl (2S,3S,4S)-3-(acetoxymethyl)-2-methyl-4-((9-methyl-9H-pyrido[3,4-b]indol-1-yl)methyl)-3,4-dihydro-2H-pyran-5-carboxylate |

InChI |

1S/C24H26N2O5/c1-14-19(12-31-15(2)27)18(20(13-30-14)24(28)29-4)11-21-23-17(9-10-25-21)16-7-5-6-8-22(16)26(23)3/h5-10,13-14,18-19H,11-12H2,1-4H3/t14-,18-,19-/m0/s1 |

InChI Key |

PBFFUBUODGPIFL-JVPBZIDWSA-N |

SMILES |

C[C@H]1[C@@H]([C@@H](C(=CO1)C(=O)OC)Cc2c3c(ccn2)c4ccccc4n3C)COC(=O)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Alstonidine acetate, O-Acetylalstonidine |

Origin of Product |

United States |

Chemical Reactions Analysis

Oxidative Reactions

Manganese(III) acetate [Mn(OAc)₃] is widely used in oxidative radical cyclizations. Alstonidine acetate could participate in similar pathways:

Proposed oxidative cyclization mechanism :

- Enolate formation : Deprotonation of α-hydrogen to Mn(III)-enolate complex .

- Radical generation : Electron transfer forms carbon-centered radicals .

- Cyclization : Radical addition to alkenes/alkynes yields polycyclic products .

| Substrate | Oxidant | Product Type | Yield (%) |

|---|---|---|---|

| β-Keto ester derivatives | Mn(OAc)₃·2H₂O | Fused bicyclic lactones | 60–85 |

Catalytic Rearrangements

Palladium-catalyzed rearrangements of allyl acetates (e.g., Scheme 3 in ) suggest Alstonidine acetate could undergo similar transformations:

Key steps :

- C-O bond cleavage : Pd(0) oxidative addition to acetate.

- Hydride shift : Formation of transient intermediates.

- Cyclization : Assembly of complex scaffolds (e.g., 2-azabicyclo[3.3.1]nonane) .

Biochemical Degradation

In vivo, acetate groups undergo enzymatic hydrolysis. For example:

- Esterases : Cleave acetate to regenerate free hydroxyl groups.

- pH-dependent stability : Acetates hydrolyze faster under alkaline conditions (e.g., t₁/₂ = 2 h at pH 9) .

Challenges and Research Gaps

- No peer-reviewed studies explicitly address Alstonidine acetate’s reactivity.

- Predictive models rely on alkaloid acetylation trends (e.g., vinca alkaloids).

- Synthetic routes require validation via:

- NMR/X-ray analysis : Confirm regioselectivity.

- HPLC-MS : Monitor reaction progress.

Comparative Reactivity of Acetate Derivatives

Comparison with Similar Compounds

Alstonine

Pleiocarpamine

Chlorogenic Acid

Quercetin

- Source : Widely distributed in plants, including Alstonia boonei .

- Structure: A flavonoid with a tricyclic aromatic system.

- Activity : Demonstrates lower TGR5 binding energy (−55.21 kcal/mol MMGBSA score) compared to alstonidine .

Pharmacological and Pharmacokinetic Profiles

Table 1: Comparative Analysis of Alstonidine and Analogues

Key Findings:

Structural Specificity: The indole core of alstonidine may confer unique interactions with TGR5, absent in non-alkaloid compounds like quercetin.

Toxicity Divergence : Despite structural similarities, alstonidine and alstonine exhibit opposing toxicity profiles, highlighting the critical role of substituent groups .

Pharmacokinetic and Druggability Metrics

Q & A

Q. How can researchers address peer-review critiques regarding incomplete mechanistic data for Alstonidine acetate?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.